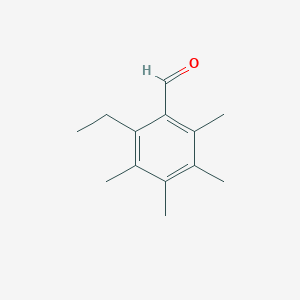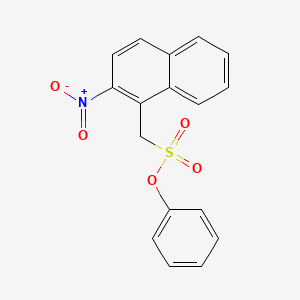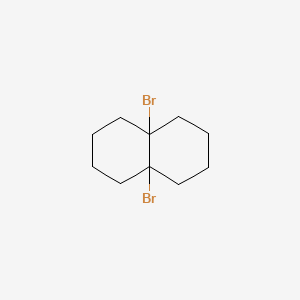
4a,8a-Dibromodecahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,8a-Dibromodecahydronaphthalene is an organic compound with the molecular formula C10H16Br2 It is a brominated derivative of decahydronaphthalene, characterized by the presence of two bromine atoms at the 4a and 8a positions of the decahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4a,8a-Dibromodecahydronaphthalene typically involves the bromination of decahydronaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, automated bromine addition systems, and continuous monitoring of reaction parameters to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4a,8a-Dibromodecahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (NaI) in acetone.
Reduction Reactions: The compound can be reduced to decahydronaphthalene using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding ketones or alcohols, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed:
Substitution: Formation of 4a,8a-diiododecahydronaphthalene.
Reduction: Formation of decahydronaphthalene.
Oxidation: Formation of decahydronaphthalenone or decahydronaphthalenol.
Scientific Research Applications
4a,8a-Dibromodecahydronaphthalene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4a,8a-Dibromodecahydronaphthalene is primarily related to its ability to undergo various chemical transformations. The bromine atoms at the 4a and 8a positions make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. These reactions often involve the formation of reactive intermediates, which can interact with molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Decahydronaphthalene: The parent compound, lacking the bromine atoms.
4a,8a-Diiododecahydronaphthalene: Similar structure with iodine atoms instead of bromine.
Decahydronaphthalenone: An oxidized derivative with a ketone functional group.
Uniqueness: 4a,8a-Dibromodecahydronaphthalene is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties. Compared to its non-brominated counterpart, it exhibits enhanced reactivity in substitution and reduction reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
88466-45-9 |
|---|---|
Molecular Formula |
C10H16Br2 |
Molecular Weight |
296.04 g/mol |
IUPAC Name |
4a,8a-dibromo-1,2,3,4,5,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C10H16Br2/c11-9-5-1-2-6-10(9,12)8-4-3-7-9/h1-8H2 |
InChI Key |
NEUNXZDUEIFHCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCC2(C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


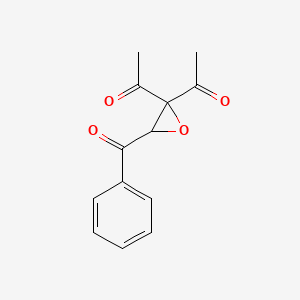
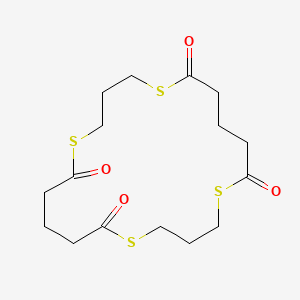
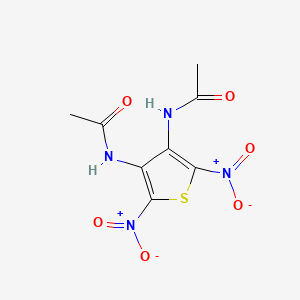
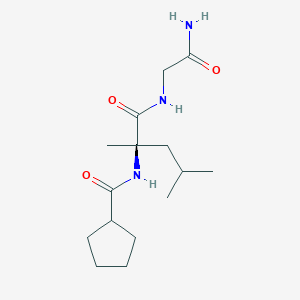
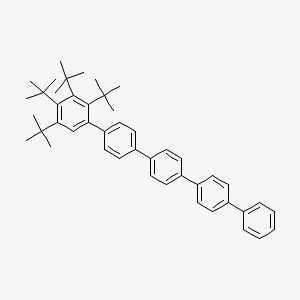
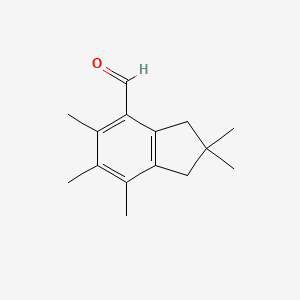
![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)
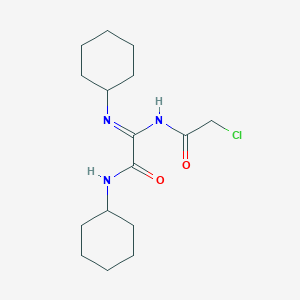

![3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene](/img/structure/B14383426.png)
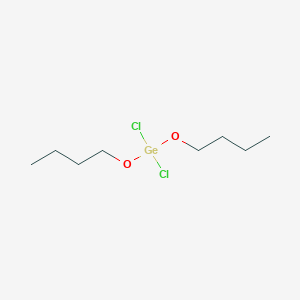
![5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14383435.png)
